molecular formula C10H17N5 B8527968 N2-(1-methylpiperidin-4-yl)pyrimidine-2,5-diamine

N2-(1-methylpiperidin-4-yl)pyrimidine-2,5-diamine

Cat. No. B8527968
M. Wt: 207.28 g/mol
InChI Key: AEUOGMNYMRMOTM-UHFFFAOYSA-N
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Patent
US08492404B2

Procedure details

The crude N-(1-methylpiperidin-4-yl)-5-nitropyrimidin-2-amine was combined with 10% Pd/C (500 mg) in EtOAc (8 mL) and MeOH (20 mL) was added. The mixture was purged with H2 and allowed to stir under 1 atm H2 overnight. Filtration through a pad of celite and concentration afforded N2-(1-methylpiperidin-4-yl)pyrimidine-2,5-diamine 17 as a tan solid, which may be used without further purification. MS: m/z found 285 [MH+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([NH:8][C:9]2[N:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][N:10]=2)[CH2:4][CH2:3]1>CCOC(C)=O.CO.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:8][C:9]2[N:10]=[CH:11][C:12]([NH2:15])=[CH:13][N:14]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)NC1=NC=C(C=N1)[N+](=O)[O-]
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir under 1 atm H2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was purged with H2
FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
through a pad of celite and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1CCC(CC1)NC1=NC=C(C=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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